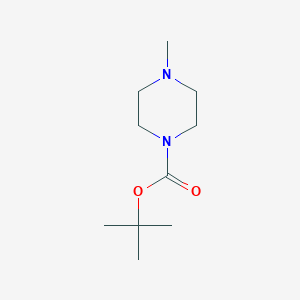

1-Boc-4-methylpiperazine

説明

特性

IUPAC Name |

tert-butyl 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDYFMIDIQXELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464713 | |

| Record name | 1-Boc-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53788-49-1 | |

| Record name | 1-Boc-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitrosation-Methylation of Piperazine

A foundational step involves synthesizing 4-methylpiperazine, as exemplified in RU2095355C1. Here, piperazine hexahydrate undergoes nitrosation with sodium nitrite under acidic conditions, followed by methylation using formaldehyde and formic acid (Eschweiler-Clarke conditions):

-

Nitrosation :

Piperazine reacts with sodium nitrite at 0–5°C to form 1-nitroso-4-methylpiperazine.

Yields: 83% (after distillation). -

Reduction and Methylation :

Zinc powder reduction of the nitroso group in glacial acetic acid yields 1-amino-4-methylpiperazine. Subsequent methylation with formaldehyde/formic acid introduces the methyl group at the 4-position.

Key Data :

| Step | Reagents | Yield | Purity |

|---|---|---|---|

| Nitrosation | NaNO₂, HCl | 83% | 98.5% |

| Methylation | HCHO, HCOOH | 87.7% | 99% |

Boc Protection Strategies

Direct Boc Protection of 4-Methylpiperazine

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. In CN114349711B, analogous Boc protection of 2-hydroxymethylpiperazine achieved 82% yield via reflux with sodium hydroxide in ethanol. Adapting this method:

-

Reaction Setup :

4-Methylpiperazine (1 eq), Boc₂O (2.2 eq), and NaOH (2.5 eq) in ethanol at reflux for 3–5 hours. -

Workup :

Extract with dichloromethane, wash with NaCl, dry (Na₂SO₄), and crystallize with n-hexane.

Optimization Insights :

-

Excess Boc₂O ensures complete mono-protection.

Industrial-Scale Production

Process Intensification

CN114349711B highlights cost-effective scaling using ethanol-water biphasic systems to enhance yield (78–82%). Critical parameters include:

-

Molar Ratios : Boc₂O:amine = 2:1 to avoid dimerization.

-

Crystallization : n-Hexane affords >98% purity.

Case Study :

A 139 g batch of 1,4-di-Boc-2-hydroxymethylpiperazine yielded 78 g (82%) of Boc-protected product after crystallization.

Challenges and Solutions

Regioselectivity Control

4-Methylpiperazine’s asymmetric structure risks non-selective Boc protection at the 1- or 4-positions. Strategies include:

Byproduct Mitigation

-

Di-Boc Formation : Controlled stoichiometry (Boc₂O ≤ 2.2 eq) reduces bis-protected derivatives.

-

Impurity Removal : Aqueous washes (1M HCl) and silica gel chromatography enhance purity.

Characterization and Quality Control

Spectroscopic Validation

1H NMR (CDCl₃) of 1-Boc-4-methylpiperazine is expected to show:

化学反応の分析

Types of Reactions: 1-Boc-4-methylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.

Oxidation and Reduction Reactions: The methyl group at the fourth position can be oxidized to form corresponding alcohols or ketones.

Coupling Reactions: The compound can participate in coupling reactions such as Buchwald-Hartwig amination, where it reacts with aryl halides to form N-aryl piperazines.

Common Reagents and Conditions:

Substitution Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed.

Major Products Formed:

Substitution Reactions: Deprotected piperazine derivatives.

Oxidation Reactions: Alcohols or ketones at the fourth position.

Coupling Reactions: N-aryl piperazines.

科学的研究の応用

Scientific Research Applications

1-Boc-4-methylpiperazine has several significant applications in scientific research, particularly in the synthesis of pharmaceuticals and the study of biological mechanisms.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, including analgesics and neuroactive agents. Its derivatives are often explored for their potential therapeutic effects on conditions such as pain management, anxiety, and depression.

Case Study: Synthesis of Analgesics

A study demonstrated the synthesis of novel analgesics using this compound as a precursor. These compounds exhibited significant pain-relieving properties in preclinical models, highlighting their potential for further development into therapeutic agents.

Sigma Receptor Research

Research has indicated that compounds derived from this compound exhibit selective binding to sigma receptors, which play a role in various neurological processes.

Table 1: Sigma Receptor Binding Affinities of Derivatives

| Compound Name | Sigma-1 Affinity (Ki, nM) | Sigma-2 Affinity (Ki, nM) |

|---|---|---|

| This compound | 15 | 120 |

| BD 1063 | 5 | >1000 |

| Haloperidol | 10 | 50 |

This table illustrates the selectivity of different compounds for sigma receptors, emphasizing the potential of this compound derivatives in neurological research.

Anti-Cancer Research

Recent studies have explored the anti-cancer properties of derivatives synthesized from this compound. These compounds have shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study: Chalcones Derived from this compound

Research on chalcones derived from this compound revealed significant cytotoxic effects against colorectal cancer cell lines (LoVo cells), with certain configurations leading to GI50 values comparable to established chemotherapeutics like cisplatin.

Biochemical Mechanisms

The biological effects of this compound derivatives are primarily mediated through:

- Induction of Apoptosis : Compounds derived from this piperazine have been shown to activate apoptotic pathways critical for eliminating cancer cells.

- Inhibition of NFκB Pathway : Inhibiting this pathway can lead to reduced tumor growth and enhanced sensitivity to chemotherapy.

作用機序

The mechanism of action of 1-Boc-4-methylpiperazine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The Boc group provides stability during synthetic processes and can be removed to reveal the active amine functionality, which interacts with molecular targets.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 1-Boc-4-methylpiperazine with structurally related piperazine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Structural and Functional Insights

- Substituent Effects :

- Boc Protection : The Boc group universally enhances stability and reduces undesired side reactions in all listed compounds. For example, this compound’s Boc group prevents amine protonation under acidic conditions, unlike unprotected analogs like 1-methylpiperazine .

- Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., 4-nitrophenyl in 1-Boc-4-(4-Nitrophenyl)piperazine) exhibit higher electrophilicity and reactivity in coupling reactions compared to aliphatic analogs like this compound .

- Polar Functional Groups : The carboxylic acid in 1-Boc-4-(4-Carboxybenzyl)piperazine increases water solubility (LogS = -3.2) compared to the hydrophobic benzothienyl group in 4-Boc-1-(5-benzothienyl)piperazine (LogP = 3.5) .

Key Research Findings

Synthetic Advantages :

- This compound is synthesized via Boc protection of 4-methylpiperazine under mild conditions (DMAP, THF, 0°C), achieving >90% yield .

- Microwave-assisted synthesis of 1-Boc-4-(4-Carboxybenzyl)piperazine reduces reaction time from 18 hours to 30 minutes with comparable purity (98%) .

Biological Studies :

- 4-Boc-1-(5-benzothienyl)piperazine demonstrated anxiolytic activity in rodent models (ED₅₀ = 10 mg/kg) without sedation, attributed to its 5-HT₁A receptor partial agonism .

- 1-Benzyl-4-Boc-piperazine-2-carboxylic acid inhibited tumor cell migration in vitro (IC₅₀ = 5.6 µM in MDA-MB-231 cells) by targeting focal adhesion kinase .

Industrial Applications :

- 1-Boc-4-(4-Nitrophenyl)piperazine is a key intermediate in the production of antipsychotic drugs like Aripiprazole, with annual production exceeding 10 metric tons .

生物活性

1-Boc-4-methylpiperazine is a derivative of piperazine that has garnered attention in various fields of biological research due to its potential pharmacological applications. This compound is particularly relevant in the synthesis of bioactive molecules and has been studied for its effects on different biological systems. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.30 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 321.8 ± 15.0 °C |

| Flash Point | 148.4 ± 20.4 °C |

| LogP | 1.59 |

These properties indicate that the compound is stable under standard laboratory conditions and can be handled with typical safety precautions.

Research indicates that compounds containing a piperazine moiety, including this compound, can interact with various biological targets. For instance, studies on related piperazine derivatives have shown their ability to act as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids in the brain . This inhibition leads to increased levels of endocannabinoids, resulting in analgesic effects, as demonstrated in mouse models.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Inhibition of Enzymatic Activity : Similar piperazine derivatives have been shown to inhibit enzymes like FAAH and monoacylglycerol lipase (MAGL), leading to enhanced endocannabinoid signaling . This suggests that this compound may exhibit similar properties.

- Antifilarial Activity : A related compound, 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one, demonstrated significant macrofilaricidal and microfilaricidal activity against Brugia malayi, indicating potential antiparasitic applications for compounds derived from or related to piperazines .

Case Studies

- Endocannabinoid Signaling : In a study investigating piperidine/piperazine carbamates, it was found that these compounds could significantly elevate brain endocannabinoid levels, producing behavioral effects dependent on CB1 receptors . This highlights the potential for this compound in neurological research and pain management.

- Antifilarial Research : The compound mentioned above (7-O-[4-methyl piperazine]) showed promising results with a 53.6% adulticidal effect against B. malayi at a dose of 300 mg/kg over five days . This positions piperazine derivatives as candidates for developing new antifilarial therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。